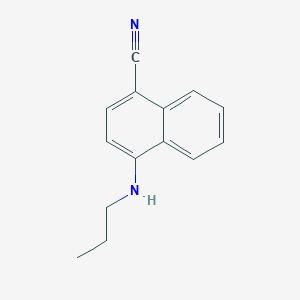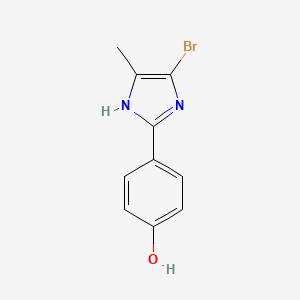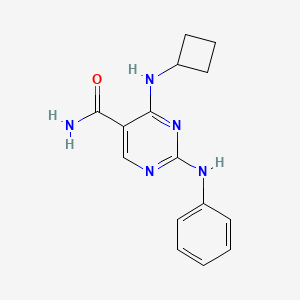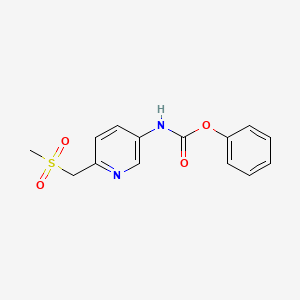
4-(Propylamino)-1-naphthonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(propylamino)naphthalene-1-carbonitrile is an organic compound with the molecular formula C14H14N2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both an amino group and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propylamino)naphthalene-1-carbonitrile typically involves the reaction of 4-bromo-1-naphthalenecarbonitrile with propylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the bromine atom with the propylamino group, resulting in the formation of 4-(propylamino)naphthalene-1-carbonitrile.
Industrial Production Methods
While specific industrial production methods for 4-(propylamino)naphthalene-1-carbonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis equipment may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
4-(propylamino)naphthalene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions typically require a catalyst, such as aluminum chloride (AlCl3), and an appropriate electrophile, such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 4-(propylamino)naphthalene-1-nitrocarbonitrile
Reduction: 4-(propylamino)naphthalene-1-amine
Substitution: 4-(propylamino)-2-bromo-1-naphthalenecarbonitrile (for bromination)
科学的研究の応用
4-(propylamino)naphthalene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe in fluorescence studies due to its aromatic structure.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism by which 4-(propylamino)naphthalene-1-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with proteins or nucleic acids through non-covalent interactions, such as hydrogen bonding or π-π stacking. The nitrile group can act as an electrophile, while the amino group can participate in nucleophilic reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-Naphthalenecarbonitrile: Lacks the propylamino group, making it less versatile in chemical reactions.
4-Amino-1-naphthalenecarbonitrile: Contains an amino group but lacks the propyl chain, affecting its solubility and reactivity.
4-(methylamino)naphthalene-1-carbonitrile: Similar structure but with a shorter alkyl chain, influencing its physical and chemical properties.
Uniqueness
4-(propylamino)naphthalene-1-carbonitrile is unique due to the presence of both a propylamino group and a nitrile group on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
特性
分子式 |
C14H14N2 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC名 |
4-(propylamino)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C14H14N2/c1-2-9-16-14-8-7-11(10-15)12-5-3-4-6-13(12)14/h3-8,16H,2,9H2,1H3 |
InChIキー |
NHXVWJUXXWAXMR-UHFFFAOYSA-N |
正規SMILES |
CCCNC1=CC=C(C2=CC=CC=C21)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-propan-2-yloxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13878247.png)
![2-[3-[3-(Azetidin-1-yl)pyrazin-2-yl]oxyazetidin-1-yl]quinoline](/img/structure/B13878249.png)

![7-Methylsulfonyl-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13878270.png)

![4-[4-(Cyclohexylmethyl)piperazin-1-yl]aniline](/img/structure/B13878285.png)

![phenyl N-[5-(2-methoxyphenyl)pyrazin-2-yl]carbamate](/img/structure/B13878298.png)
![N-[(3-aminophenyl)methyl]-2-methoxyacetamide](/img/structure/B13878299.png)
![[3-(Diphenylphosphanylmethyl)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-yl]methyl-diphenylphosphane](/img/structure/B13878303.png)

![Tert-butyl 4-(2-chloro-6-formylthieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B13878310.png)

